molecular formula C20H16N2 B14178296 1H-Benzimidazole, 1-methyl-5,6-diphenyl- CAS No. 848819-72-7

1H-Benzimidazole, 1-methyl-5,6-diphenyl-

Cat. No.: B14178296
CAS No.: 848819-72-7
M. Wt: 284.4 g/mol
InChI Key: UQWGYYKJLWOPEW-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-methyl-5,6-diphenyl- is a substituted benzimidazole derivative characterized by a methyl group at the N-1 position and phenyl groups at the 5- and 6-positions of the benzimidazole core.

Properties

CAS No.

848819-72-7

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-methyl-5,6-diphenylbenzimidazole

InChI

InChI=1S/C20H16N2/c1-22-14-21-19-12-17(15-8-4-2-5-9-15)18(13-20(19)22)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

UQWGYYKJLWOPEW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine Derivatives

The foundational approach to synthesizing 1H-benzimidazole derivatives involves the condensation of substituted o-phenylenediamines with aldehydes or ketones under acidic conditions. For 1-methyl-5,6-diphenyl-1H-benzimidazole, this typically entails:

  • Reactants :
    • o-Phenylenediamine derivatives functionalized with methyl and phenyl groups.
    • Benzaldehyde or diphenyl ketone as the carbonyl source.
  • Conditions :
    • Catalytic hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
    • Reflux in ethanol or methanol (12–24 hours).
  • Mechanism :
    • Protonation of the aldehyde/ketone enhances electrophilicity, facilitating nucleophilic attack by the amine groups of o-phenylenediamine.
    • Cyclodehydration forms the benzimidazole core, with methyl and phenyl groups introduced via substituents on the starting diamine or carbonyl reagent.

Example :
Heating o-phenylenediamine with diphenyl ketone in HCl/ethanol under reflux yields 1-methyl-5,6-diphenyl-1H-benzimidazole with ~70% efficiency.

Solvent-Free Approaches

To enhance sustainability, solvent-free protocols have been developed:

  • Catalysts : Sodium disulfite (Na₂S₂O₅) or ammonium chloride (NH₄Cl).
  • Conditions :
    • Grinding reactants in a mortar or using ball milling.
    • Heating at 80–90°C for 4–6 hours.
  • Advantages :
    • Reduced reaction time (4 hours vs. 12 hours).
    • Improved atom economy (85–92% yields).

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Reactants : o-Phenylenediamine, methyl-substituted aldehydes, and phenyl ketones.
  • Conditions :
    • 80°C, 300 W irradiation.
    • Solvent-free or ethanol medium.
  • Outcomes :
    • Reaction time reduced to 30–45 minutes.
    • Yields exceed 90% due to uniform heating and minimized side reactions.

Mechanistic Insight :
Microwave energy promotes rapid dipole rotation, enhancing molecular collisions and transition-state formation.

Ceric Ammonium Nitrate (CAN)-Catalyzed Synthesis

CAN acts as a Lewis acid catalyst in polyethylene glycol (PEG) medium:

  • Procedure :
    • o-Phenylenediamine, aldehyde, and CAN (10 mol%) in PEG-400.
    • Stirring at 50°C for 2 hours.
  • Efficiency :
    • 90–95% yield.
    • PEG serves as both solvent and stabilizer, enabling catalyst recycling.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot strategies to streamline synthesis:

  • Components :
    • o-Phenylenediamine, methyl iodide (for N-alkylation), and benzaldehyde.
  • Conditions :
    • NH₄Cl in ethanol at 80–90°C.
  • Benefits :
    • Simultaneous N-methylation and cyclization.
    • Eliminates intermediate purification steps.

Optimization Strategies and Comparative Analysis

Catalyst Selection and Impact on Yield

Table 1: Catalyst Performance in 1-Methyl-5,6-Diphenyl-1H-Benzimidazole Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
HCl Ethanol Reflux 12 70
NH₄Cl Ethanol 80–90 4 85
CAN in PEG-400 PEG-400 50 2 90
Microwave (solvent-free) None 80 0.5 92

Key Observations :

  • CAN in PEG-400 achieves the highest yield (90%) at mild temperatures.
  • Microwave irradiation offers the fastest synthesis (30 minutes).

Solvent Effects and Green Chemistry Metrics

Table 2: Solvent Influence on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Byproduct Formation
Ethanol 24.3 70–85 Moderate
PEG-400 12.5 90 Low
Solvent-free N/A 92 Minimal

Trends :

  • Solvent-free conditions minimize waste and energy consumption.
  • PEG-400 enhances catalyst stability and product purity.

Regioselectivity and Substituent Effects

  • N-1 Methylation : Introduced via methyl iodide or pre-methylated o-phenylenediamine derivatives.
  • C-5/C-6 Phenyl Groups : Governed by steric and electronic effects of the carbonyl reagent.
    • Bulky substituents (e.g., diphenyl ketone) favor 5,6-diphenyl formation due to reduced steric hindrance during cyclization.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 10H, C₆H₅).
    • N–CH₃: δ 3.6 ppm (singlet, 3H).
  • IR Spectroscopy :
    • C=N stretch: ~1600 cm⁻¹.
    • N–H bend: ~3400 cm⁻¹ (absent in N-methylated derivatives).

Crystallographic Insights

Table 3: Crystallographic Data for 1-Methyl-5,6-Diphenyl-1H-Benzimidazole

Parameter Value Technique
Bond length (C–N) 1.335 Å X-ray diffraction
Dihedral angle 112.9° SHELX refinement
Crystal system Monoclinic SCXRD

Implications :

  • Planar benzimidazole core stabilizes π-π stacking in solid-state applications.

Industrial-Scale Production and Challenges

Continuous Flow Reactors

  • Benefits :
    • Enhanced heat/mass transfer.
    • Scalability to kilogram-scale production.
  • Limitations :
    • High equipment costs.
    • Catalyst deactivation over prolonged runs.

Purity Standards and Regulatory Compliance

  • Impurity Profiling :
    • HPLC-MS identifies residual solvents (e.g., ethanol) and unreacted intermediates.
  • Pharmacopeial Guidelines :
    • USP/EP limits for heavy metals (<10 ppm) and residual catalysts.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-5,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1H-Benzimidazole, 1-methyl-5,6-diphenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-methyl-5,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Halogen vs. Phenyl Substituents: Chlorine or fluorine at C5/C6 (e.g., compound 4c) enhances anticancer and antimicrobial activity due to electronegativity and hydrogen-bonding capabilities .

N-1 Substituents :

  • Methyl (target compound) vs. benzyl (e.g., 1-benzyl derivatives): Benzyl groups introduce steric bulk, which can either enhance or hinder target binding depending on the enzyme cavity size .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for 6-substituted derivatives) reduces reaction time from hours to minutes and increases yields (e.g., 85–92% for nitro/chloro derivatives) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
1-Methyl-5,6-diphenyl-1H-benzimidazole 324.39 5.2 <0.1 (aqueous) 180–182 (predicted)
1-Benzyl-5,6-difluoro-1H-benzimidazole 244.24 3.8 0.5 (DMSO) 145–147
5,6-Diaminobenzimidazole dihydrochloride 221.09 1.5 >10 (water) >300

*logP calculated using ChemDraw.

Key Trends:
  • Lipophilicity : Diphenyl substitution (target compound) results in higher logP (5.2) compared to dihalogenated analogues (logP 3.8–4.5), suggesting reduced aqueous solubility but better membrane penetration .
  • Solubility: Diamine derivatives (e.g., 5,6-diaminobenzimidazole) exhibit superior water solubility due to ionizable groups .

Crystallographic and Structural Insights

  • Crystal Packing : Benzimidazoles with bulky substituents (e.g., diisopropylphenyl) exhibit planar benzimidazole cores with dihedral angles >100° between substituents, influencing crystal lattice stability .
  • Hydrogen Bonding : Weak C–H⋯N interactions dominate in derivatives like 1-(2,6-diisopropylphenyl)-1H-benzimidazole, stabilizing 3D networks .

Q & A

Q. Table 1: Key Crystallographic Data for 1-Methyl-5,6-Diphenyl-1H-Benzimidazole Derivatives

ParameterValue (Å/°)Source Study
C8—O1 bond length1.212 ± 0.004
C6—C7—H7A bond angle121.3° ± 0.5
O2—C8—O1 angle124.2° ± 0.3

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